molecular formula C8H11ClSi B1595809 4-Chlorophenyldimethylsilane CAS No. 1432-31-1

4-Chlorophenyldimethylsilane

Cat. No. B1595809
CAS RN: 1432-31-1
M. Wt: 170.71 g/mol
InChI Key: AOLMQKSSMXFUPJ-UHFFFAOYSA-N
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Description

4-Chlorophenyldimethylsilane is a chemical compound that is widely used in various scientific research applications. It is an organosilicon compound that is used as a precursor in the synthesis of a variety of organic compounds.

Scientific Research Applications

Transition-Metal-Free Arylations

4-Chlorophenyldimethylsilane has been studied for its role in transition-metal-free arylation reactions. Researchers found that the irradiation of 4-chlorophenyltrimethylsilane in protic solvents leads to the heterolytic cleavage of aryl-chlorine bonds. This process creates triplet phenyl cations, useful for conducting arylation reactions under mild conditions to produce various compounds. This pathway was supported by DFT calculations, highlighting the potential for 4-Chlorophenyldimethylsilane in organic synthesis and material science (Qrareya et al., 2013).

Polydimethylsiloxane (PDMS) Bonding in Microfluidics

Another significant application of 4-Chlorophenyldimethylsilane is found in the field of microfluidics. Research into bonding methods between PDMS and other materials like SU-8, a photoresist material, has shown promising results. This is particularly relevant for the fabrication of microelectrode array devices used in neuroscience research. The development of reliable bonding methods can lead to innovative integrated microsystems, potentially useful in neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).

Nanoparticle Synthesis for Forensic Science

4-Chlorophenyldimethylsilane has been used in the synthesis of amphiphilic silica nanoparticles. These nanoparticles have been applied in the field of forensic science for detecting latent fingerprints. Their structure and properties are particularly suited for this purpose, providing a sensitive and selective nanoparticle powder for forensic applications. This highlights the compound's utility in creating materials that are vital for crime scene investigations (Huang et al., 2015).

Environmental Applications

In environmental science, 4-Chlorophenyldimethylsilane has been implicated in the study of contaminant removal. For example, its derivative, 4-chlorophenol, has been researched for degradation by the white rot fungus Phanerochaete chrysosporium. Understanding the degradation pathways and the role of enzymes in this process can aid in developing bioremediation strategies for environmental contaminants (Zouari et al., 2002).

properties

IUPAC Name

(4-chlorophenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLMQKSSMXFUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)dimethylsilane

CAS RN

1432-31-1
Record name Silane, (4-chlorophenyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC269573
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

About 9 kg of 1,4-dichlorobenzene (60 mol) were dissolved in 10.2 liters of tetrahydrofuran. About 1,440 g of magnesium turnings activated with iodine were introduced into a 50 liter stirred kettle. About 1.4 liters of tetrahydrofuran and 600 ml of 1,4-dichlorobenzene solution were then added, and the mixture was warmed to 50° C. The reaction was initiated by adding a few ml of ethyl bromide. The dichlorobenzene solution was added over a period of about 4 hours, the reaction temperature being kept between 60° and 63° C. When all the dichlorobenzene had been added, the reaction mixture was allowed to stand for 2.5 hours at 60° C. to complete the reaction. The reaction mixture was then cooled, diluted with 6 liters of tetrahydrofuran and transferred into a dropping funnel. The conversion was determined by weighing the unreacted magnesium. It was 88 percent by weight. Accordingly, 52.9 mol of dimethylchlorosilane in 12 liters of methyl tert-butyl ether were introduced into the 50 liter stirred kettle. The Grignard solution was added through the dropping funnel at a rate such that it was possible to keep the temperature at 30° C. with cooling. The reaction mixture was then stirred for an additional 30 minutes at room temperature. Sufficient water was added to the crystal slurry so that two homogeneous phases formed. The organic phase was separated off, and the aqueous phase was extracted once with methyl tert-butyl ether. The crude product was distilled in a water-pump vacuum. About 6,305 g of (4-chlorophenyl)dimethylsilane were obtained, which amounted to a yield of about 70 percent by weight, based on the amount of dichlorobenzene reacted.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorophenyldimethylsilane
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4-Chlorophenyldimethylsilane
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4-Chlorophenyldimethylsilane
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4-Chlorophenyldimethylsilane
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4-Chlorophenyldimethylsilane
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4-Chlorophenyldimethylsilane

Citations

For This Compound
2
Citations
M Jeon, J Han, J Park - ChemCatChem, 2012 - Wiley Online Library
… Notably, the chloro group of 4-chlorophenyldimethylsilane survived the reaction (Entry 4). The oxidation of triphenylsilane was slower than those of aryldimethylsilanes and …
A Kolar, HF Gruber, G Greber - Journal of Macromolecular Science …, 1994 - Taylor & Francis
The new photoinitiators (PIs) 1-(4-dimethylsilyl)phenyl-2-hydroxy-2-methyl-propan-1-one (8a) and 1-(4-dimethylsilyl)phenyl-2-methoxy-2-methyl-propan-1-one (8b) have been …
Number of citations: 8 www.tandfonline.com

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